Ethyl 4-(4-amino-2-fluorophenoxy)butanoate
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Overview
Description
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate chain, which is further substituted with a 4-amino-2-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-amino-2-fluorophenoxy)butanoate typically involves a multi-step process. One common method includes the reaction of 4-amino-2-fluorophenol with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The amino and fluorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(4-amino-2-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The amino and fluorophenoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-cyano-2-fluorophenoxy)butanoate
- Ethyl 4-(4-methyl-2-fluorophenoxy)butanoate
- Ethyl 4-(4-chloro-2-fluorophenoxy)butanoate
Uniqueness
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16FNO3 |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
ethyl 4-(4-amino-2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H16FNO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(14)8-10(11)13/h5-6,8H,2-4,7,14H2,1H3 |
InChI Key |
OJYWXGAFZYJRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
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